An In-depth Technical Guide to 3,3'-Azanediyldipropionic acid-d8
An In-depth Technical Guide to 3,3'-Azanediyldipropionic acid-d8
This technical guide provides a comprehensive overview of the chemical properties, potential applications, and analytical methodologies for 3,3'-Azanediyldipropionic acid-d8. This deuterated analog of 3,3'-Iminodipropionic acid is a valuable tool for researchers and professionals in drug development and various scientific fields. Due to the limited availability of experimental data for the deuterated compound, this guide incorporates information from its non-deuterated counterpart and related deuterated molecules to provide a thorough understanding of its expected characteristics and utility.
Core Chemical Properties
3,3'-Azanediyldipropionic acid-d8, also known by its IUPAC name 3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid, is a stable, isotopically labeled form of 3,3'-Iminodipropionic acid.[1] The incorporation of eight deuterium (B1214612) atoms enhances its utility in specific research applications, particularly in mass spectrometry-based quantitative analysis and studies of reaction mechanisms.
Physicochemical Data
| Property | 3,3'-Azanediyldipropionic acid-d8 (Computed) | 3,3'-Iminodipropionic acid (Experimental) |
| Molecular Formula | C₆H₃D₈NO₄ | C₆H₁₁NO₄ |
| Molecular Weight | 169.20 g/mol [1] | 161.16 g/mol [2] |
| IUPAC Name | 3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid[1] | 3-[(2-carboxyethyl)amino]propanoic acid |
| CAS Number | 1219803-81-2[1] | 505-47-5[2] |
| Melting Point | Not Available | 155 - 158 °C |
| Boiling Point | Not Available | 380 °C (decomposes) |
| Solubility | Not Available | Slightly soluble in water |
| XLogP3 | -3.5[1] | Not Available |
Synthesis and Characterization
A specific, detailed synthesis protocol for 3,3'-Azanediyldipropionic acid-d8 is not publicly documented. However, a plausible synthetic route can be inferred from the synthesis of analogous deuterated compounds, such as 3,3′-diselenodipropionic acid-d8. The general approach would likely involve the use of deuterated starting materials in a Michael addition reaction.
Postulated Synthesis Workflow
Caption: A potential synthetic pathway for 3,3'-Azanediyldipropionic acid-d8.
Characterization
The characterization of 3,3'-Azanediyldipropionic acid-d8 would rely on standard analytical techniques to confirm its structure and isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a significant reduction in signal intensity for the protons on the propionic acid backbone, confirming successful deuteration. Residual proton signals would allow for the calculation of isotopic enrichment.
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²H NMR: The deuterium NMR spectrum would show signals corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.
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¹³C NMR: The carbon-13 NMR spectrum would show characteristic shifts for the carbonyl and aliphatic carbons. The C-D couplings would result in multiplets for the deuterated carbons.
Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and isotopic distribution. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic C-D stretching vibration at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretch (around 2800-3000 cm⁻¹) in the non-deuterated analog. The broad O-H stretch of the carboxylic acid groups and the C=O stretch would also be prominent features. An IR spectrum of the non-deuterated 3,3'-Iminodipropionic acid is available in the NIST WebBook.[3]
Applications in Research and Drug Development
While specific applications of 3,3'-Azanediyldipropionic acid-d8 are not widely published, its utility can be inferred from the applications of its non-deuterated form and the general use of deuterated compounds in scientific research.
Potential Applications
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Internal Standard in Quantitative Analysis: Due to its identical chemical properties to the non-deuterated form but distinct mass, it is an ideal internal standard for quantitative mass spectrometry (e.g., LC-MS/MS) assays. This is particularly relevant for pharmacokinetic and metabolic studies of 3,3'-Iminodipropionic acid or its derivatives.
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Metabolic Tracer: It can be used to trace the metabolic fate of 3,3'-Iminodipropionic acid in biological systems.
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Kinetic Isotope Effect Studies: The replacement of hydrogen with deuterium can alter the rate of chemical reactions. Studying these kinetic isotope effects can provide insights into reaction mechanisms involving C-H bond cleavage.
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Pharmaceutical and Biomedical Research: The non-deuterated analog is used as an intermediate in pharmaceutical synthesis and for studying enzyme interactions.[2] Derivatives of 3,3'-Azanediyldipropionic acid have shown promise as antimicrobial and anticancer agents.[4][5] The deuterated form could be used in the development and analysis of these therapeutic agents.
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Materials Science: 3,3'-Iminodipropionic acid is explored for creating biocompatible polymers and drug delivery systems.[2] The deuterated version could be used to study the degradation and stability of these materials.
Logical Flow of Application in a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study using the deuterated compound.
Experimental Protocols
General Protocol for NMR Analysis
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Sample Preparation: Dissolve an accurately weighed amount of 3,3'-Azanediyldipropionic acid-d8 in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
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¹H NMR Acquisition: Acquire a proton NMR spectrum to identify any residual proton signals and determine the isotopic purity.
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¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton.
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Data Processing: Process the spectra to determine chemical shifts, coupling constants, and integrals.
General Protocol for LC-MS/MS Quantitative Analysis
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Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of the non-deuterated analyte and a fixed concentration of 3,3'-Azanediyldipropionic acid-d8 as the internal standard.
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Sample Preparation: To the biological matrix (e.g., plasma, urine), add the internal standard solution, followed by protein precipitation or liquid-liquid extraction.
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Chromatography: Inject the extracted sample onto a suitable HPLC or UPLC column (e.g., C18) to separate the analyte from other matrix components.
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Mass Spectrometry: Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
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Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of the analyte in the unknown samples from this curve.
Safety Information
A specific safety data sheet (SDS) for 3,3'-Azanediyldipropionic acid-d8 is not widely available. However, based on the non-deuterated compound and similar chemicals, it should be handled with standard laboratory precautions. Assume it may cause skin and eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated area.
This guide provides a foundational understanding of 3,3'-Azanediyldipropionic acid-d8 for researchers and drug development professionals. As more experimental data becomes available, the specific applications and methodologies for this compound will be further elucidated.
References
- 1. 3,3'-Azanediyldipropionic acid-d8 | C6H11NO4 | CID 131869362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3,3'-Iminodipropionic acid | 505-47-5 [smolecule.com]
- 3. 3,3'-Iminodipropionic acid [webbook.nist.gov]
- 4. 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
